molecular formula C19H24N4O5S B3457716 isopropyl 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

isopropyl 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B3457716
M. Wt: 420.5 g/mol
InChI Key: CBSSAUXJTLMION-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an isopropyl group, a pyrazole ring (a type of heterocyclic aromatic organic compound), a benzothiophene ring (a type of heterocyclic compound), and a carboxylate ester group . The presence of these groups suggests that this compound could have interesting chemical and physical properties, and potentially useful biological activity.


Molecular Structure Analysis

The molecular formula of this compound is C19H24N4O5S, and it has an average mass of 420.483 Da . The molecule contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a benzothiophene ring, which is a fused ring system containing a benzene ring and a thiophene ring .

Scientific Research Applications

Oprea1_399481

The alias “Oprea1_399481” seems to be associated with studies in nuclear fission. Specifically, fast proton-induced fission of 238U has been investigated from the threshold up to 40 MeV. Fission variables such as cross-sections, mass distributions, and prompt neutron emission were evaluated .

HMS622H12

The HMS-622 CHIRPceiver™ and its associated transducers and arrays can fill a wide range of sub-bottom survey needs. It is available in dual and single frequency configurations, and supports three frequency bands: standard LF (1KHz-10KHz), as well as optional ULF (200Hz-2KHz) and HF (8KHz-23KHz) .

CCG-33355

The alias “CCG-33355” is associated with the application of Chemical Composition Gratings (CCGs) sensors in high-temperature structures subjected to thermo-mechanical load. These sensors have been used to perform high-temperature coupled thermo-mechanical tests on ultra-high temperature ceramic material specimens .

Oprea1_253838

The alias “Oprea1_253838” seems to be associated with the application of open science potentials in research processes. A comprehensive literature review of the dimensions of open science in research processes was conducted, identifying three categories of dimensions in the research process .

Future Directions

The future research directions for this compound could include studying its synthesis, its physical and chemical properties, its potential biological activities, and its safety and toxicity. Given the biological activities of other pyrazole derivatives, it could be of interest for the development of new drugs or other bioactive compounds .

properties

IUPAC Name

propan-2-yl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-10(2)28-19(25)16-13-7-5-6-8-14(13)29-18(16)20-15(24)9-22-12(4)17(23(26)27)11(3)21-22/h10H,5-9H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSSAUXJTLMION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
isopropyl 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
isopropyl 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
isopropyl 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
isopropyl 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
isopropyl 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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